2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylbenzaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid as a catalyst and heating the reaction mixture to promote cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring.
Scientific Research Applications
2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways. The oxazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group on the phenyl ring can also affect the compound’s steric and electronic properties, impacting its overall behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: This compound shares the tert-butylphenyl structure but lacks the oxazole ring.
2-(4-tert-Butylphenyl)ethanol: Similar in structure but contains an ethanol group instead of the oxazole ring.
4-tert-Butylbenzoyl chloride: Contains the tert-butylphenyl group but with a benzoyl chloride functional group.
Uniqueness
2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole is unique due to the presence of both the oxazole ring and the tert-butylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
105359-79-3 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)11-6-4-10(5-7-11)12-14-8-9-15-12/h4-7H,8-9H2,1-3H3 |
InChI Key |
MQSWQEJNJKRFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NCCO2 |
Origin of Product |
United States |
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